molecular formula C12H8N4O B300297 3-Cyano-5-phenyl-2-pyrazinylformamide

3-Cyano-5-phenyl-2-pyrazinylformamide

Katalognummer: B300297
Molekulargewicht: 224.22 g/mol
InChI-Schlüssel: YOLNZYPKYVOTDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyano-5-phenyl-2-pyrazinylformamide, also known as CPNF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. CPNF belongs to the family of pyrazinylformamides, which are known for their diverse biological activities.

Wirkmechanismus

The mechanism of action of 3-Cyano-5-phenyl-2-pyrazinylformamide is not fully understood, but it is believed to target specific enzymes and proteins involved in various cellular processes. For example, this compound has been shown to inhibit the growth of cancer cells by targeting the enzyme dihydroorotate dehydrogenase, which is involved in the synthesis of DNA.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application and dosage. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, while also inhibiting angiogenesis and metastasis. In fungal and bacterial cells, this compound has been shown to disrupt cell membrane integrity and inhibit cell growth.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-Cyano-5-phenyl-2-pyrazinylformamide is its relatively simple synthesis method, which allows for large-scale production. Additionally, its diverse biological activities make it a useful tool for studying various cellular processes. However, one limitation is its potential toxicity, which can vary depending on the specific application and dosage.

Zukünftige Richtungen

There are several future directions for research on 3-Cyano-5-phenyl-2-pyrazinylformamide. One area of interest is its potential as a treatment for drug-resistant infections, such as fungal and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery. Finally, there is potential for the development of new derivatives of this compound with improved efficacy and reduced toxicity.

Synthesemethoden

The synthesis of 3-Cyano-5-phenyl-2-pyrazinylformamide involves the reaction of 3-cyano-5-phenylpyrazine-2-carboxylic acid with thionyl chloride, followed by the addition of formamide. The resulting product is then purified through recrystallization to obtain this compound in high yield and purity.

Wissenschaftliche Forschungsanwendungen

3-Cyano-5-phenyl-2-pyrazinylformamide has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anticancer, antifungal, and antibacterial activities, making it a promising candidate for the development of new drugs.

Eigenschaften

Molekularformel

C12H8N4O

Molekulargewicht

224.22 g/mol

IUPAC-Name

N-(3-cyano-5-phenylpyrazin-2-yl)formamide

InChI

InChI=1S/C12H8N4O/c13-6-10-12(15-8-17)14-7-11(16-10)9-4-2-1-3-5-9/h1-5,7-8H,(H,14,15,17)

InChI-Schlüssel

YOLNZYPKYVOTDK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=C(C(=N2)C#N)NC=O

Kanonische SMILES

C1=CC=C(C=C1)C2=CN=C(C(=N2)C#N)NC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.